molecular formula C17H17NO3 B3861179 METHYL (4Z)-2-METHYL-5-OXO-4-(PHENYLMETHYLIDENE)-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-2-METHYL-5-OXO-4-(PHENYLMETHYLIDENE)-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B3861179
M. Wt: 283.32 g/mol
InChI Key: CVPMGGVCDUTPGM-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL (4Z)-2-METHYL-5-OXO-4-(PHENYLMETHYLIDENE)-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a phenylmethylidene group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-2-METHYL-5-OXO-4-(PHENYLMETHYLIDENE)-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable aldehyde with a pyrrole derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-2-METHYL-5-OXO-4-(PHENYLMETHYLIDENE)-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenylmethylidene group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, METHYL (4Z)-2-METHYL-5-OXO-4-(PHENYLMETHYLIDENE)-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets makes it a valuable candidate for the development of drugs with specific mechanisms of action.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of METHYL (4Z)-2-METHYL-5-OXO-4-(PHENYLMETHYLIDENE)-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (4Z)-2-METHYL-5-OXO-4-(PHENYLMETHYLIDENE)-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE shares structural similarities with other pyrrole derivatives and phenylmethylidene compounds.
  • Compounds such as this compound and this compound exhibit similar reactivity patterns and can undergo analogous chemical transformations.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl (4Z)-4-benzylidene-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-4-10-18-12(2)15(17(20)21-3)14(16(18)19)11-13-8-6-5-7-9-13/h4-9,11H,1,10H2,2-3H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPMGGVCDUTPGM-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC=CC=C2)C(=O)N1CC=C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC=CC=C2)/C(=O)N1CC=C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL (4Z)-2-METHYL-5-OXO-4-(PHENYLMETHYLIDENE)-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL (4Z)-2-METHYL-5-OXO-4-(PHENYLMETHYLIDENE)-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL (4Z)-2-METHYL-5-OXO-4-(PHENYLMETHYLIDENE)-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL (4Z)-2-METHYL-5-OXO-4-(PHENYLMETHYLIDENE)-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL (4Z)-2-METHYL-5-OXO-4-(PHENYLMETHYLIDENE)-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL (4Z)-2-METHYL-5-OXO-4-(PHENYLMETHYLIDENE)-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

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